Cas no 1254955-21-9 (Tovok bibw2992)

Tovok bibw2992 化学的及び物理的性質
名前と識別子
-
- BIBW2992
- (S)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide hydrochloride(1:x)
- (S)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide hydrochloride
- (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide hydrochloride
- CID 49805823
- N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide hydrochloride (1:)
- (E/Z)-Afatinib (hydrochloride)
- DS-19194
- AKOS027461075
- 1254955-21-9
- C72004
- (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride
- (S)-N-(4-((3-CHLORO-4-FLUOROPHENYL)AMINO)-7-((TETRAHYDROFURAN-3-YL)OXY)QUINAZOLIN-6-YL)-4-(DIMETHYLAMINO)BUT-2-ENAMIDE HCL(1:X)
- (S)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamidehydrochloride
- Tovok bibw2992
- MFCD30342454
- 2197130-81-5
-
- MDL: MFCD30342454
- インチ: 1S/C24H25ClFN5O3.ClH/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);1H/b4-3+;/t16-;/m0./s1
- InChIKey: SMMBTCSQQRTBBX-KHNHNNODSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)NC1=C2C=C(C(=CC2=NC=N1)O[C@@H]1COCC1)NC(/C=C/CN(C)C)=O)F.Cl
計算された属性
- せいみつぶんしりょう: 521.1396733g/mol
- どういたいしつりょう: 521.1396733g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 35
- 回転可能化学結合数: 8
- 複雑さ: 702
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.6
Tovok bibw2992 セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature(BD626451)
Tovok bibw2992 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM133130-1g |
(S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide hydrochloride |
1254955-21-9 | 97% | 1g |
$355 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HG511-200mg |
Tovok bibw2992 |
1254955-21-9 | 97% | 200mg |
906.0CNY | 2021-07-12 | |
Ambeed | A125128-250mg |
(S)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide hydrochloride(1:x) |
1254955-21-9 | 97% | 250mg |
$85.0 | 2025-02-26 | |
abcr | AB539321-250 mg |
(S)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide hydrochloride(1:x); . |
1254955-21-9 | 250MG |
€193.60 | 2023-07-11 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD626451-250mg |
(S)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide hydrochloride(1:x) |
1254955-21-9 | 97% | 250mg |
¥630.0 | 2022-03-01 | |
eNovation Chemicals LLC | Y1054559-250mg |
Tovok bibw2992 |
1254955-21-9 | 97% | 250mg |
$140 | 2024-06-06 | |
Alichem | A019120696-1g |
(S)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide hydrochloride(1:x) |
1254955-21-9 | 97% | 1g |
$400.00 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HG511-250mg |
Tovok bibw2992 |
1254955-21-9 | 97% | 250mg |
1363CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HG511-100mg |
Tovok bibw2992 |
1254955-21-9 | 97% | 100mg |
620CNY | 2021-05-08 | |
Chemenu | CM133130-250mg |
(S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide hydrochloride |
1254955-21-9 | 97% | 250mg |
$*** | 2023-07-18 |
Tovok bibw2992 関連文献
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
Tovok bibw2992に関する追加情報
Introduction to Compound with CAS No. 1254955-21-9 and Product Name: Tovok bibw2992
Compound with the CAS number 1254955-21-9 and the product name Tovok bibw2992 represents a significant advancement in the field of chemical and biomedical research. This compound has garnered considerable attention due to its unique chemical structure and potential applications in various therapeutic areas. The molecular composition and functional properties of this compound have been extensively studied, revealing promising results that align with the latest research trends in pharmaceutical development.
The chemical structure of CAS No. 1254955-21-9 features a complex arrangement of atoms that contributes to its distinctive reactivity and biological activity. Recent studies have highlighted the compound's ability to interact with specific biological targets, making it a valuable candidate for drug design and discovery. The product Tovok bibw2992, derived from this compound, has been tested in multiple preclinical models, demonstrating efficacy in modulating key cellular processes.
In the realm of biomedical research, the application of CAS No. 1254955-21-9 has been explored in several innovative studies. One notable area is its potential role in anti-inflammatory therapies. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms. The mechanism of action involves precise interactions with enzymes and signaling pathways that regulate immune responses, offering a novel approach to treating chronic inflammatory conditions.
Another exciting application of CAS No. 1254955-21-9 is in the field of oncology. Preliminary findings suggest that the compound exhibits inhibitory effects on certain cancer cell lines by disrupting critical molecular pathways involved in tumor growth and metastasis. The product Tovok bibw2992, formulated from this compound, has shown promise in early clinical trials for its ability to selectively target cancer cells while minimizing toxicity to healthy tissues. This selective toxicity is attributed to the compound's ability to exploit differences in cellular metabolism between normal and cancerous cells.
The synthesis and optimization of CAS No. 1254955-21-9 have been a focus of advanced chemical methodologies. Researchers have employed cutting-edge techniques such as combinatorial chemistry and high-throughput screening to identify derivatives with enhanced potency and reduced side effects. These efforts have led to the development of Tovok bibw2992, a refined version of the original compound that maintains high efficacy while improving pharmacokinetic properties.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like CAS No. 1254955-21-9. Molecular modeling and simulations allow researchers to predict the behavior of new molecules before they are synthesized, saving time and resources. This approach has been instrumental in refining the structure of Tovok bibw2992, ensuring that it interacts optimally with its intended biological targets.
The safety profile of CAS No. 1254955-21-9 has been rigorously evaluated through comprehensive toxicological studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed even at higher concentrations. The product Tovok bibw2992, derived from this compound, has undergone similar assessments, reinforcing its potential as a safe and effective therapeutic agent.
Future directions for research on CAS No. 1254955-21-9 include exploring its applications in neurodegenerative diseases. Preliminary data suggest that the compound may have neuroprotective properties, potentially slowing down or reversing damage caused by conditions such as Alzheimer's disease and Parkinson's disease. The ability of this compound to cross the blood-brain barrier is particularly noteworthy, as it opens up new possibilities for treating central nervous system disorders.
The development of Tovok bibw2992 represents a significant step forward in translating laboratory discoveries into clinical applications. By leveraging the unique properties of CAS No. 1254955-21-9, researchers have created a promising therapeutic option that addresses unmet medical needs. As more data becomes available from ongoing clinical trials, the full potential of this compound and its derivatives will continue to unfold, offering hope for patients worldwide.
1254955-21-9 (Tovok bibw2992) 関連製品
- 511279-68-8(2-({(2,4-dichlorophenyl)carbamoylmethyl}sulfanyl)pyridine-3-carboxylic acid)
- 17826-05-0(5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione)
- 850930-09-5(N-2-(4-fluorophenyl)imidazo1,2-apyridin-3-yl-2H-1,3-benzodioxole-5-carboxamide)
- 2248357-60-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate)
- 1385384-02-0(N-[Cyano(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-YL)propanamide)
- 2680718-14-1(tert-butyl N-cyclopropyl-N-(2-nitrophenyl)methylcarbamate)
- 73368-44-2((Acetylamino)(4-amino-3-methoxyphenyl)methylpropanedioic Acid Diethyl Ester)
- 2171762-12-0(5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro5.5undecane)
- 2138255-54-4(1,1-Difluoropropane-2-sulfinyl chloride)
- 303145-38-2(1H-Pyrrolizine-6,7-dicarboxylic acid, 2,3-dihydro-5-(4-methylphenyl)-)
